molecular formula C20H22S2 B14136808 (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene CAS No. 89005-28-7

(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene

Cat. No.: B14136808
CAS No.: 89005-28-7
M. Wt: 326.5 g/mol
InChI Key: GPCIRTOGKJFOCB-UHFFFAOYSA-N
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Description

(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is an organic compound with the molecular formula C20H24S2 This compound is characterized by the presence of a cyclohexylidene group, a phenylsulfanyl group, and a sulfanylbenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene typically involves the reaction of cyclohexanone with phenylsulfanyl and sulfanylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The phenylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in drug development. Their ability to interact with specific molecular targets makes them promising candidates for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyclohexylidene-1-phenylethyl)sulfanylbenzene
  • (2-Cyclohexylidene-1-phenylsulfanylethyl)benzene
  • (2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylcyclohexane

Uniqueness

(2-Cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and therapeutic agents with specific desired properties.

Properties

CAS No.

89005-28-7

Molecular Formula

C20H22S2

Molecular Weight

326.5 g/mol

IUPAC Name

(2-cyclohexylidene-1-phenylsulfanylethyl)sulfanylbenzene

InChI

InChI=1S/C20H22S2/c1-4-10-17(11-5-1)16-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h2-3,6-9,12-16,20H,1,4-5,10-11H2

InChI Key

GPCIRTOGKJFOCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC(SC2=CC=CC=C2)SC3=CC=CC=C3)CC1

Origin of Product

United States

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